molecular formula C20H17F3N2O4S B2765106 5-(N-phenethylsulfamoyl)-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide CAS No. 1172980-83-4

5-(N-phenethylsulfamoyl)-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide

Cat. No. B2765106
CAS RN: 1172980-83-4
M. Wt: 438.42
InChI Key: XOVDQDUZTGYGSF-UHFFFAOYSA-N
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Description

5-(N-phenethylsulfamoyl)-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide, also known as PFTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has a molecular weight of 438.5 g/mol.

Scientific Research Applications

Sustainable Materials Development

Furan-based polymers, like furanic-aliphatic polyamides, have been identified as sustainable alternatives to traditional petrochemical-based polymers. These materials show promise in applications requiring high performance due to their thermal stability and mechanical properties (Jiang et al., 2015).

Crystal Structure Analysis

The crystal structure of furan derivatives provides insights into their potential applications in developing new materials and drugs. Studies on compounds like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide reveal the geometric configurations that may influence their biological and pharmacological activities (Galešić & Vlahov, 1990).

Drug-DNA Interactions

Compounds containing furan rings, such as furamidine, have shown significant binding affinity to DNA, which could be exploited in developing drugs targeting specific DNA sequences. These interactions are crucial for the design of therapeutics with enhanced efficacy and specificity (Laughton et al., 1995).

Supramolecular Chemistry

The influence of furan and thiophene rings on crystal packing has been explored, revealing that heteroatom substitution affects π-based interactions and hydrogen bonding. This knowledge is vital for the design of materials with tailored properties for electronics, catalysis, and pharmaceuticals (Rahmani et al., 2016).

Antiprotozoal Agents

Novel furan-based compounds have been synthesized with potent activity against protozoal infections, demonstrating the potential of furan derivatives in treating diseases like trypanosomiasis and malaria. Their strong DNA affinity suggests a mechanism of action that could be harnessed for developing new therapeutics (Ismail et al., 2004).

Antiviral Research

Furan-carboxamide derivatives have been identified as novel inhibitors against lethal H5N1 influenza A viruses. The structure-activity relationship studies of these compounds provide a foundation for designing antiviral drugs with improved efficacy (Yongshi et al., 2017).

Neuroinflammation Imaging

PET imaging techniques utilizing furan-carboxamide derivatives target the CSF1R receptor on microglia, offering a non-invasive method to study neuroinflammation in vivo. This research could lead to better diagnostic and therapeutic strategies for neurodegenerative diseases (Horti et al., 2019).

Antibacterial Applications

Synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides has been explored for their antibacterial activities against drug-resistant bacteria, indicating the potential for developing new antibiotics (Siddiqa et al., 2022).

properties

IUPAC Name

5-(2-phenylethylsulfamoyl)-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c21-20(22,23)15-6-8-16(9-7-15)25-19(26)17-10-11-18(29-17)30(27,28)24-13-12-14-4-2-1-3-5-14/h1-11,24H,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVDQDUZTGYGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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